7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 106582-41-6
VCID: VC20743705
InChI: InChI=1S/C10H3ClF6N2/c11-7-2-1-4-5(9(12,13)14)3-6(10(15,16)17)18-8(4)19-7/h1-3H
SMILES: C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)Cl
Molecular Formula: C10H3ClF6N2
Molecular Weight: 300.59 g/mol

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

CAS No.: 106582-41-6

Cat. No.: VC20743705

Molecular Formula: C10H3ClF6N2

Molecular Weight: 300.59 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine - 106582-41-6

CAS No. 106582-41-6
Molecular Formula C10H3ClF6N2
Molecular Weight 300.59 g/mol
IUPAC Name 7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Standard InChI InChI=1S/C10H3ClF6N2/c11-7-2-1-4-5(9(12,13)14)3-6(10(15,16)17)18-8(4)19-7/h1-3H
Standard InChI Key XLLWATLHAAVGDL-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)Cl
Canonical SMILES C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)Cl

Chemical Structure and Properties

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine possesses a distinctive chemical structure characterized by a naphthyridine core with specific functional groups. The molecule contains two trifluoromethyl (CF₃) groups at positions 2 and 4, significantly influencing its physicochemical properties, and a chlorine atom at position 7, which further modifies its reactivity profile.

Basic Chemical Information

The compound is formally identified by its Chemical Abstracts Service (CAS) number and other systematic identifiers, which facilitate its unambiguous identification in chemical databases and literature.

Table 1: Chemical Identification and Basic Properties

ParameterValue
CAS Number106582-41-6
Molecular FormulaC₁₀H₃ClF₆N₂
Molecular Weight300.59 g/mol
IUPAC Name7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Standard InChIInChI=1S/C10H3ClF6N2/c11-7-2-1-4-5(9(12,13)14)3-6(10(15,16)17)18-8(4)19-7/h1-3H
Standard InChIKeyXLLWATLHAAVGDL-UHFFFAOYSA-N
SMILESC1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)Cl

Physical Properties

The physical characteristics of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine provide critical information for its handling, storage, and application in research settings.

Table 2: Physical Properties

PropertyValue
Physical StateSolid
Melting Point92°C
Boiling Point92°C
Density1.590±0.06 g/cm³ (Predicted)
pKa-2.71±0.30 (Predicted)

The relatively low melting and boiling points indicate moderate thermal stability, while the high predicted density is consistent with the presence of heavy atoms (chlorine and fluorine) in the molecular structure. The predicted pKa value suggests that the compound is likely to behave as a weak base in solution, which has implications for its solubility and reactivity under different pH conditions.

Biological Activities

Naphthyridine derivatives, including those containing trifluoromethyl groups, have demonstrated diverse biological activities that make them attractive candidates for pharmaceutical research and development. While specific biological activity data for 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine is limited in the provided search results, the biological properties of structurally related compounds provide valuable insights.

Antimicrobial Activity

The naphthyridine scaffold forms the core structure of several commercially available antibacterial drugs. The 4-oxo-1,8-naphthyridine-3-carboxylic acid structure, in particular, has been extensively explored for antimicrobial applications .

Research has shown that various trifluoromethyl-substituted naphthyridines exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies have revealed that specific substitution patterns can enhance antimicrobial potency. For instance, compounds featuring a cyclopropyl group or a substituted phenyl group at N-1 and a 3-amino-2-methyl-1-azetidinyl group at C-7 have demonstrated optimal antibacterial properties .

Given these findings, 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine may possess antimicrobial properties that warrant further investigation. The presence of the trifluoromethyl groups could potentially enhance its activity against various bacterial strains, while the chlorine substituent might contribute additional antimicrobial effects or modify the compound's pharmacokinetic profile.

Antitumor and Antiparasitic Activities

Beyond antimicrobial applications, naphthyridine derivatives have shown promise in other therapeutic areas. Some naphthyridine compounds have exhibited antitumor activity, suggesting potential applications in cancer research.

Additionally, certain naphthyridine derivatives have demonstrated antiparasitic activity. For example, 5-amino derivatives of 1,8-naphthyridine have shown antimalarial activity against Plasmodium species, albeit minimal in some cases . Other derivatives, such as 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine compounds, have selectively inhibited malaria protein farnesyltransferase (PFT) with activities in the low nanomolar range .

The antiprotozoal activity of 3-cyano-2-ethoxy-4-phenyl-7-substituted-1,8-naphthyridines against the ciliate Philasterides dicentrarchi has also been reported, with compounds containing a piperazine ring showing particularly strong activity comparable to that of norfloxacin .

Applications and Research Relevance

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine has potential applications across various scientific and industrial domains, primarily driven by its unique chemical structure and the known properties of similar naphthyridine derivatives.

Pharmaceutical Research

The primary application of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine lies in pharmaceutical research. The compound can serve as:

  • A lead compound for developing novel antimicrobial agents, particularly given the growing concern of antimicrobial resistance

  • A starting point for synthesizing more complex naphthyridine derivatives with enhanced biological activities

  • A structural scaffold for designing compounds targeting specific biological pathways or disease states

The incorporation of trifluoromethyl groups often enhances the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic profiles. The chlorine substituent at position 7 may further modulate the compound's biological activity and physicochemical properties.

Material Science Applications

Beyond pharmaceutical applications, fluorinated heterocycles including trifluoromethylated naphthyridines have found applications in materials science due to their unique physical properties. These applications may include:

  • Development of advanced organic electronic materials

  • Creation of fluorescent probes for biological imaging

  • Components in specialized polymers and coatings

While the specific applications of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine in these areas remain to be fully explored, the compound's structure suggests potential utility in materials requiring specific optical, electronic, or surface properties.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine and its biological activity is crucial for rational drug design and optimization. The positioning of functional groups on the naphthyridine core significantly influences the compound's interaction with biological targets.

Impact of Trifluoromethyl Groups

The presence of trifluoromethyl groups at positions 2 and 4 of the naphthyridine ring is expected to confer several advantageous properties:

  • Enhanced lipophilicity, potentially improving membrane permeability and cellular uptake

  • Increased metabolic stability due to the resistance of C-F bonds to enzymatic degradation

  • Modified electronic properties of the heterocyclic system, affecting interaction with potential biological targets

  • Altered hydrogen-bonding capacity of adjacent functional groups through electronic effects

Research on related compounds has demonstrated that the strategic placement of trifluoromethyl groups can significantly enhance antimicrobial activity. For instance, studies have shown that trifluoromethyl-substituted naphthyridines can exhibit potent activity against various bacterial strains .

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